3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine
CAS No.: 883522-30-3
Cat. No.: VC8146678
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine - 883522-30-3](/images/structure/VC8146678.png)
Specification
CAS No. | 883522-30-3 |
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Molecular Formula | C15H21NO |
Molecular Weight | 231.33 g/mol |
IUPAC Name | 3-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine |
Standard InChI | InChI=1S/C15H21NO/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12/h6-7,9,12,16H,1-5,8,10-11H2 |
Standard InChI Key | BAQCDSXHWXTGLW-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC2=CC3=C(CCC3)C=C2 |
Canonical SMILES | C1CC(CNC1)COC2=CC3=C(CCC3)C=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine, reflects its bicyclic indene moiety linked via an ether bridge to a piperidine ring. Its hydrochloride salt form (C₁₅H₂₂ClNO) is commonly supplied for research purposes . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1050509-49-3 | |
Molecular Formula | C₁₅H₂₂ClNO | |
Molecular Weight | 267.8 g/mol | |
MDL Number | MFCD08447186 |
The free base (C₁₅H₂₁NO) has a molecular weight of 231.33 g/mol, though it is less frequently commercialized compared to its hydrochloride salt .
Stereochemical and Structural Features
The piperidine ring adopts a chair conformation, while the 2,3-dihydro-1H-indene moiety introduces planar aromaticity. The ether linkage (-O-CH₂-) provides flexibility, enabling interactions with biological targets. Computational models suggest the hydrochloride salt enhances solubility via ionic interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates plausible pathways:
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Alkylation of Piperidine: Reaction of piperidine with 5-(chloromethyl)-2,3-dihydro-1H-inden-5-ol under basic conditions.
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Etherification: Coupling of indenol derivatives with piperidinemethanol using Mitsunobu or Williamson ether synthesis .
Optimization parameters include solvent polarity (e.g., dichloromethane) and temperature control to minimize byproducts . The hydrochloride salt is typically obtained via neutralization with HCl .
Reactivity Profile
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Nucleophilic Substitution: The tertiary amine in piperidine participates in alkylation or acylation reactions.
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Acid-Base Behavior: Protonation at the piperidine nitrogen (pKa ≈ 10.5) enhances water solubility in acidic media .
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Hydrolysis Stability: The ether linkage resists hydrolysis under physiological pH, ensuring stability in biological assays .
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions |
---|---|---|
Solubility in Water | 15 mg/mL (hydrochloride) | 25°C, pH 3.0 |
Partition Coefficient (LogP) | 2.8 ± 0.3 | Octanol/water |
Melting Point | 198–202°C (decomposes) | Hydrochloride salt |
The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers at 2–8°C .
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, 1H, indene-H), 4.50 (s, 2H, -O-CH₂-), 3.10–2.80 (m, 5H, piperidine-H) .
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IR (KBr): 2940 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (aromatic C=C), 1050 cm⁻¹ (C-O-C) .
Research Applications and Biological Relevance
Drug Discovery and Screening
The compound is included in ChemDiv’s 3D-Pharmacophore Based Diversity Library, highlighting its utility in high-throughput screening for receptor-ligand interactions . Its structural motifs align with known pharmacophores targeting:
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GPCRs: Piperidine derivatives often modulate adrenergic or serotonin receptors.
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Enzyme Inhibitors: Potential inhibition of kinases or proteases due to hydrogen-bonding capacity .
Case Studies and Hypothesized Mechanisms
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Neuroactive Potential: Molecular docking studies suggest affinity for dopamine D₂-like receptors, implicating roles in Parkinson’s disease or schizophrenia research .
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Antiviral Scaffolds: Structural analogs inhibit viral proteases (e.g., HIV-1), though direct evidence for this compound remains unexplored .
Comparative Analysis with Analogues
Compound | Key Structural Difference | Bioactivity |
---|---|---|
4-[(Indenyloxy)methyl]piperidine | Substituent position (C4 vs. C3) | Reduced receptor affinity |
1-(Indenyl)piperidine | Lack of ether bridge | Lower solubility |
The C3 substitution in 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine optimizes steric and electronic interactions with hydrophobic binding pockets .
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